molecular formula C9H5BrN2O3 B6259206 5-bromo-3-nitroquinolin-4-ol CAS No. 723283-90-7

5-bromo-3-nitroquinolin-4-ol

Cat. No.: B6259206
CAS No.: 723283-90-7
M. Wt: 269.05 g/mol
InChI Key: NWRGJCHLYXOMGU-UHFFFAOYSA-N
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Description

Overview of the Quinolone Scaffold in Modern Chemical Research

The quinolone framework, characterized by a fused benzene (B151609) and pyridine (B92270) ring system, is a recurring motif in a multitude of biologically active compounds and functional materials. mdpi.comnih.gov Its inherent structural features have made it a so-called "privileged scaffold" in medicinal chemistry, providing a versatile foundation for the development of new therapeutic agents. nih.gov

Significance of Nitrogen Heterocycles in Synthetic Chemistry

Nitrogen heterocycles are organic compounds containing a ring structure with at least one nitrogen atom. numberanalytics.com They are fundamental to the progress of organic, medicinal, and materials science. chemrj.org Their importance stems from several key aspects:

Ubiquity and Biological Role : These compounds are widespread in nature, forming the core of many natural products, vitamins, and alkaloids. numberanalytics.comopenmedicinalchemistryjournal.com An analysis of FDA-approved drugs revealed that 59% of small-molecule pharmaceuticals incorporate nitrogen heterocycles, highlighting their critical role in drug design. msesupplies.com

Structural and Functional Diversity : The presence of the nitrogen heteroatom imparts unique physicochemical properties, such as the ability to participate in hydrogen bonding and coordinate with metal ions. chemrj.orgopenmedicinalchemistryjournal.com This versatility allows them to be used as pharmaceuticals, agrochemicals, polymers, and dyes. numberanalytics.comopenmedicinalchemistryjournal.com

Versatile Building Blocks : In organic synthesis, nitrogen heterocycles are invaluable as intermediates, catalysts, and versatile scaffolds for building more complex molecules. numberanalytics.comchemrj.org Their reactivity can be tuned to undergo a variety of chemical transformations. numberanalytics.com

Evolution of Quinolone Chemistry and its Structural Versatility

The field of quinolone chemistry began with the accidental discovery of nalidixic acid in 1962, a byproduct of chloroquine (B1663885) synthesis. oup.commdpi.com Initially used for urinary tract infections, the quinolone story is one of remarkable evolution driven by synthetic chemistry. oup.comoup.com

The initial breakthrough led to the development of a vast library of quinolone compounds. oup.com Key advancements involved the strategic addition of substituents at various positions on the quinolone nucleus, which profoundly altered their activity and properties. oup.comnih.gov The introduction of a fluorine atom at the C-6 position and a piperazine (B1678402) ring at C-7, for instance, led to the creation of the highly potent "fluoroquinolones" like norfloxacin, which exhibited a much broader spectrum of antibacterial activity. acs.org

Over the decades, this synthetic adaptability has allowed the quinolone scaffold to be repurposed for a wide range of biological targets beyond bacteria. mdpi.com Researchers have developed quinolone derivatives with anticancer, antiviral, and anti-inflammatory activities, demonstrating the immense structural versatility of this chemical framework. mdpi.comnih.govnih.govresearchgate.net This evolution underscores the power of organic synthesis to modify and optimize a core structure for diverse applications. rsc.orgbohrium.com

Rationale for Focused Research on Halogenated and Nitrated Quinolines

The introduction of specific functional groups onto the quinolone scaffold is a primary strategy for modulating its chemical and physical properties. Halogen (e.g., bromine) and nitro groups are particularly significant due to their strong electronic effects.

Impact of Bromine and Nitro Substituents on Molecular Properties

The bromine atom and the nitro group are both electron-withdrawing substituents, and their presence on an aromatic ring like quinoline (B57606) has predictable and significant consequences. Studies on substituted quinolines have shown that such modifications can significantly alter the photochemical and photophysical properties of the chromophore. acs.orgresearchgate.net

Electronic Effects : The nitro group is one of the strongest electron-withdrawing groups in organic chemistry. Its presence deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic substitution. The bromine atom also withdraws electron density through induction, albeit less strongly than a nitro group.

Reactivity Modification : The presence of these groups can influence the reactivity of other parts of the molecule. For example, a nitro group can increase the acidity of nearby protons. In some cases, an 8-nitro substitution has been found to completely quench the photochemistry of a quinoline system. researchgate.net Conversely, the presence of a bromine atom can introduce a site for further functionalization through cross-coupling reactions.

Strategic Positioning of Functional Groups in 5-Bromo-3-nitroquinolin-4-ol

The specific placement of the bromo group at position C-5 and the nitro group at C-3 in the quinolin-4-ol system is chemically significant. The functionalization of the quinoline ring is a key strategy in modern synthetic chemistry, and the position of substituents is critical. rsc.orgresearchgate.netrsc.org

The 4-hydroxyl group strongly activates the ring, directing electrophilic substitutions to the ortho (C-3) and para (C-5) positions. chemrxiv.org In this compound, both of these activated positions are occupied. This substitution pattern suggests a synthesis pathway that leverages the directing effect of the hydroxyl group. Furthermore, this arrangement of electron-withdrawing groups at positions ortho and para to the hydroxyl group is expected to significantly increase the acidity of the 4-OH proton. The C-5 bromo and C-3 nitro groups create a unique electronic environment that defines the molecule's reactivity and potential for further chemical modification.

Academic Relevance of this compound as a Model System and Intermediate

The compound this compound is a valuable entity in academic research, primarily serving as a versatile chemical intermediate. The presence of multiple, distinct functional groups—a hydroxyl, a bromine atom, and a nitro group—on a privileged quinolone scaffold makes it a highly useful building block for the synthesis of more complex molecules. orgsyn.org

The bromo-nitro-quinolin-4-ol core is found in key intermediates for the synthesis of complex pharmaceutical agents. For example, the structurally related 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile is a crucial intermediate in the development of PI3K/mTOR inhibitors for cancer therapy. researchgate.net The functional groups on this compound offer multiple handles for subsequent reactions:

The bromine atom can be replaced or used in cross-coupling reactions (e.g., Suzuki, Heck).

The nitro group can be reduced to an amine, which is a versatile functional group that can be acylated, alkylated, or diazotized for further transformations. orgsyn.org

The hydroxyl group can be alkylated, acylated, or potentially converted to a leaving group.

This multifunctionality allows for the generation of diverse chemical libraries from a single, well-defined starting material, facilitating the exploration of structure-activity relationships and the discovery of new lead compounds in drug discovery.

Compound Data

Below are the key chemical properties of this compound.

PropertyValue
CAS Number 723283-90-7
Molecular Formula C₉H₅BrN₂O₃
Molecular Weight 269.05 g/mol

Data sourced from publicly available chemical databases. chemsrc.comsynblock.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

723283-90-7

Molecular Formula

C9H5BrN2O3

Molecular Weight

269.05 g/mol

IUPAC Name

5-bromo-3-nitro-1H-quinolin-4-one

InChI

InChI=1S/C9H5BrN2O3/c10-5-2-1-3-6-8(5)9(13)7(4-11-6)12(14)15/h1-4H,(H,11,13)

InChI Key

NWRGJCHLYXOMGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=O)C(=CN2)[N+](=O)[O-]

Purity

95

Origin of Product

United States

Synthetic Methodologies for 5 Bromo 3 Nitroquinolin 4 Ol and Its Analogues

Classical and Contemporary Approaches to the Quinolone Core Formation

The synthesis of the quinolin-4-one skeleton, the tautomeric form of quinolin-4-ol, is a well-trodden path in organic synthesis. mdpi.comwikipedia.orgrsc.org The choice of method often depends on the desired substitution pattern and the availability of starting materials. For a molecule like 5-bromo-3-nitroquinolin-4-ol, the synthetic strategy must consider the introduction of three distinct functional groups onto the bicyclic system. A common approach involves the initial formation of a substituted quinoline (B57606) ring, followed by further functionalization, such as nitration. atlantis-press.comresearchgate.net

Adaptations of Gould-Jacobs Synthesis for 4-Hydroxyquinoline (B1666331) Derivatives

The Gould-Jacobs reaction is a cornerstone for the synthesis of 4-hydroxyquinolines. mdpi.comwikipedia.org The process commences with the condensation of an aniline (B41778) derivative with diethyl ethoxymethylenemalonate (EMME) or a similar malonic ester derivative. This is followed by a thermally induced cyclization and subsequent saponification and decarboxylation to yield the final 4-hydroxyquinoline. wikipedia.org

To apply this method to the synthesis of the 5-bromo analogue, a 2-bromoaniline (B46623) would serve as the starting material. The reaction would proceed as follows:

Condensation: A 2-bromoaniline reacts with EMME, where the amino group displaces the ethoxy group to form an anilidomethylenemalonate intermediate.

Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization. The regioselectivity of this step is crucial; for a 2-substituted aniline, cyclization typically occurs at the C6 position, which is para to the amino group. For 2-bromoaniline, this would lead to the formation of the desired 5-bromo-4-hydroxyquinoline-3-carboxylic acid ester. conicet.gov.arresearchgate.net High-boiling point solvents like diphenyl ether are often employed to achieve the necessary temperatures (around 250 °C). ablelab.eunih.gov

Saponification and Decarboxylation: The resulting ester is hydrolyzed to a carboxylic acid, which is then decarboxylated upon heating to yield 5-bromoquinolin-4-ol (B1343798).

The introduction of the 3-nitro group is typically not achieved directly within the Gould-Jacobs framework. Instead, it is introduced in a subsequent step via electrophilic nitration of the 5-bromoquinolin-4-ol precursor.

Table 1: Representative Data for Gould-Jacobs Reaction Variants
Starting AnilineReaction PartnerConditionsProductYield (%)Reference
AnilineDiethyl ethoxymethylenemalonate250 °C, microwave, 10 minEthyl 4-hydroxyquinoline-3-carboxylate47 ablelab.eu
4-BromoanilineDimethyl methoxymethylenemalonateReflux, 1.5 hDimethyl 2-{[(4-bromophenyl)amino]methylidene}malonate- researchgate.net
DichloroanilinesDiethyl ethoxymethylenemalonateHeatDichloro-4-hydroxyquinoline-3-carboxylates- conicet.gov.arresearchgate.net

Modifications of Conrad-Limpach Reaction for 4-Hydroxyquinoline Systems

The Conrad-Limpach synthesis provides another robust route to 4-hydroxyquinolines. wikipedia.orgjptcp.com This method involves the condensation of an aniline with a β-ketoester, such as ethyl acetoacetate. wikipedia.org The reaction pathway and product are highly dependent on temperature. At lower temperatures, the kinetically favored product is a β-aminoacrylate resulting from the reaction with the keto group. This intermediate can then be cyclized at high temperatures (around 250 °C) to form the 4-hydroxyquinoline. wikipedia.orgnih.gov

For the synthesis of the target compound's scaffold, the reaction would utilize a 2-bromoaniline and a suitable β-ketoester.

Condensation: 2-Bromoaniline is reacted with a β-ketoester (e.g., ethyl acetoacetate) at moderate temperatures to form the enamine intermediate.

Thermal Cyclization: The enamine is heated in a high-boiling inert solvent, such as mineral oil or Dowtherm A, to induce cyclization and form 5-bromo-2-methylquinolin-4-ol. nih.gov The choice of solvent is critical, with yields generally improving with higher boiling points. nih.gov

Directly installing the 3-nitro group via this method would necessitate the use of a nitro-substituted β-ketoester (e.g., ethyl nitroacetoacetate). Alternatively, and more commonly, the 5-bromo-4-hydroxyquinoline core is first synthesized and then subjected to nitration.

Table 2: Solvent Effects on Conrad-Limpach Cyclization Yield
SolventBoiling Point (°C)Yield of 2-methyl-6-nitro-4-quinolone (%)Reference
Iso-octane9910 nih.gov
Toluene11114 nih.gov
Ethyl Benzoate21258 nih.gov
2,6-di-tert-butylphenol25365 nih.gov
Dowtherm A25764 nih.gov

Friedländer Annulation and its Variations for Substituted Quinolines

The Friedländer synthesis is a versatile method for producing substituted quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a -CH2-CO- group). nih.govwikipedia.org This reaction can be catalyzed by acids or bases. wikipedia.org

Unlike the Gould-Jacobs and Conrad-Limpach reactions, the Friedländer synthesis offers a more direct potential route for introducing the 3-nitro substituent. The synthesis of this compound could be envisioned as follows:

Precursor Synthesis: The key starting material is a 2-amino-6-bromobenzaldehyde (B143974) or a related ketone. The synthesis of such precursors, for example 2-amino-4-bromobenzaldehyde, has been documented starting from 2-nitro-4-bromobenzaldehyde via reduction.

Condensation and Cyclization: The 2-amino-6-bromoaryl carbonyl compound is reacted with a ketone containing a nitro group at the α-position, such as nitroacetone or ethyl nitroacetate. The reaction proceeds via an initial aldol (B89426) condensation or Schiff base formation, followed by cyclodehydration to form the quinoline ring directly incorporating the 3-nitro group. wikipedia.org

This approach directly builds the desired substitution pattern on the heterocyclic ring, potentially reducing the number of synthetic steps compared to methods requiring subsequent nitration. A variety of catalysts, including cuprous triflate and silica-supported P2O5, have been employed to improve the efficiency of the Friedländer reaction under mild conditions. tandfonline.comthieme-connect.de

Table 3: Examples of Friedländer Synthesis

Skraup Synthesis and its Relevance to Quinoline Scaffold Construction

The Skraup synthesis is one of the oldest methods for preparing quinolines, involving the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene). wikipedia.orgarsdcollege.ac.in The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation. wikipedia.org

While effective for producing the basic quinoline skeleton, the Skraup synthesis has several limitations concerning the synthesis of this compound:

Harsh Conditions: The reaction is notoriously vigorous and requires strong acidic and oxidizing conditions. wikipedia.org

Lack of Hydroxyl Group: The standard Skraup synthesis does not yield a 4-hydroxyquinoline. It produces an unsubstituted quinoline at the C4 position.

Isomeric Mixtures: When using substituted anilines, such as 3-bromoaniline, the reaction can lead to a mixture of 5-bromo and 7-bromoquinoline (B152726) isomers, which are often difficult to separate. google.comgoogle.com

Due to these factors, the Skraup synthesis is not a preferred method for the targeted synthesis of this compound.

Pfitzinger Reaction and its Application to 2,3-Disubstituted Quinoline-4-carboxylic Acids

The Pfitzinger reaction involves the condensation of isatin (B1672199) (or a substituted isatin) with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. wikipedia.orgscribd.com

To construct a 5-bromo substituted quinoline, one would need to start with 4-bromo-isatin. The substituent at the 3-position of the resulting quinoline is determined by the carbonyl compound used. To introduce a nitro group, a reagent like nitroacetone could be employed. The reaction mechanism involves the base-catalyzed opening of the isatin ring to form an α-keto anilino acid, which then condenses with the carbonyl compound and cyclizes. wikipedia.org

A key feature of the Pfitzinger product is the carboxylic acid group at the C4 position. To obtain the target 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone), this carboxylic acid group would need to be removed via decarboxylation, a step that often requires harsh conditions and can result in low yields. This multi-step requirement makes the Pfitzinger reaction a less direct route compared to others. nih.govznaturforsch.com

Table 4: Pfitzinger Reaction Examples

Camps Reaction and Biere-Seelen Synthesis for Quinolin-4-ones

The Biere-Seelen synthesis is another route that begins with methyl anthranilate, but it is generally used to produce quinolin-4-ones with ester functionalities at the C2 and C3 positions, making it less direct for the specific substitution pattern of the target compound. mdpi.com

Regioselective Functionalization Strategies

Regioselective synthesis is paramount in constructing complex molecules like this compound. The order of substituent introduction and the choice of reagents are critical to steer the functionalization to the desired positions on the quinoline scaffold.

The bromination of the quinoline ring is a classic electrophilic aromatic substitution reaction. The position of attack is heavily influenced by the reaction conditions and the electronic nature of the quinoline nucleus. In strongly acidic media, the nitrogen atom of the pyridine (B92270) ring becomes protonated, forming a quinolinium ion. This deactivates the pyridine ring towards electrophilic attack. Consequently, substitution occurs preferentially on the benzene (B151609) ring, primarily at the C-5 and C-8 positions. stackexchange.com Therefore, to achieve C-5 bromination, the reaction is typically carried out under conditions that favor electrophilic substitution on the carbocyclic part of the molecule.

While direct C-5 bromination of a pre-existing 3-nitroquinolin-4-ol (B21240) is challenging due to the directing effects of the nitro and hydroxyl groups, a common strategy involves brominating a suitable quinoline precursor first and then introducing the other functional groups. For instance, starting with quinolin-4-ol, electrophilic bromination would be directed to the C-5 and C-8 positions.

Table 1: Regioselectivity in Electrophilic Bromination of Quinoline Derivatives

Starting Material Reagent/Conditions Major Product(s) Rationale
Quinoline Br₂ / H₂SO₄ 5-Bromoquinoline & 8-Bromoquinoline Protonation of ring nitrogen deactivates the heterocyclic ring, directing substitution to the benzenoid ring. stackexchange.com
Quinolin-4-ol Br₂ / Acetic Acid 3-Bromoquinolin-4-ol / 5,8-Dibromoquinolin-4-ol The hydroxyl group at C-4 activates the ring, but can direct bromination to C-3. Controlling stoichiometry is key.
6-Bromoquinolin-4-ol N/A N/A This compound can serve as a precursor which is then nitrated to introduce the C-3 nitro group. atlantis-press.comresearchgate.net

Achieving nitration specifically at the C-3 position of the quinoline scaffold is a critical step in the synthesis of the target compound. Direct nitration of quinoline itself typically yields a mixture of 5-nitro and 8-nitro derivatives. stackexchange.com However, the presence of a hydroxyl group at the C-4 position fundamentally alters the regiochemical outcome.

A direct and effective method for the synthesis of 3-nitroquinolin-4-ol involves the nitration of quinolin-4-ol. Research has demonstrated that treating quinolin-4-ol with 70% nitric acid in propionic acid at 100°C for several hours yields the desired 3-nitroquinolin-4-ol. nih.gov This regioselectivity is attributed to the directing effect of the C-4 hydroxyl group (in its enol tautomeric form), which activates the C-3 position for electrophilic attack. One study reported achieving a 60% yield for this transformation. nih.gov

An alternative strategy for introducing a nitro group at the C-3 position involves the use of quinoline N-oxides. A metal-free, eco-friendly methodology has been developed for the regioselective C-3 nitration of quinoline N-oxides using tert-butyl nitrite (B80452) (TBN) as both the nitro source and the oxidant. rsc.orgrsc.orgresearchgate.net This reaction proceeds via a free radical process but exhibits high regioselectivity due to the higher electron density at the C-3 position and the electrophilic nature of the NO₂ radical. rsc.orgresearchgate.net

Table 2: Synthetic Methods for C-3 Nitration of Quinoline Derivatives

Starting Material Reagents and Conditions Product Yield Reference(s)
Quinolin-4-ol 70% HNO₃ in propionic acid, 100°C, 6 h 3-Nitroquinolin-4-ol 60% nih.gov
Quinoline N-oxide tert-Butyl nitrite (TBN), 1,2-dichloroethane (B1671644) (DCE), 100°C 3-Nitroquinoline N-oxide 77% rsc.org
6-Bromoquinolin-4-ol Nitrating mixture (e.g., HNO₃/H₂SO₄) 6-Bromo-3-nitroquinolin-4-ol Not specified atlantis-press.comresearchgate.net

The hydroxyl group at the C-4 position of the quinoline ring is crucial as it exists in tautomeric equilibrium with its keto form, 4(1H)-quinolone. This keto-enol tautomerism significantly influences the chemical reactivity of the molecule.

The enol form, quinolin-4-ol, behaves like a phenol, activating the ring towards electrophilic substitution. The C-3 position is particularly activated, which explains the success of the regioselective nitration at this position. nih.gov The keto form, 4(1H)-quinolone, has a different electronic distribution and reactivity profile, resembling an α,β-unsaturated amide. The equilibrium between these two forms can be influenced by the solvent, pH, and temperature. Synthetic strategies must account for the presence of both tautomers, as the desired reactivity may be specific to one form. For the synthesis of this compound, reaction conditions are chosen to favor the reactivity of the quinolin-4-ol tautomer to achieve the necessary electrophilic substitutions.

Figure 1: Tautomeric Forms of this compound
Image depicting the equilibrium between the enol (this compound) and keto (5-bromo-3-nitro-1H-quinolin-4-one) tautomers.

Advanced and Sustainable Synthetic Protocols

Modern organic synthesis emphasizes the development of efficient and environmentally benign methods. The construction of the core quinoline scaffold has benefited immensely from advances in catalysis and green chemistry principles.

Transition metal catalysis provides powerful tools for constructing quinoline rings with high efficiency and selectivity. nih.gov

Rhodium (Rh) Catalysis : Rhodium catalysts have been effectively used for the synthesis of quinolines. One notable method involves the Rh(III)-catalyzed C–H activation and annulation of acrylic acids with anthranils, where the carboxylic acid group acts as a traceless directing group. thieme-connect.com This approach offers complete regioselectivity and tolerates a wide range of functional groups under mild conditions. thieme-connect.com Other Rh-catalyzed methods include the oxidative synthesis of quinoline-fused heterocycles and the synthesis of quinolines in aqueous media. nih.govrsc.orgacs.org

Palladium (Pd) Catalysis : Palladium catalysis is widely employed in heterocyclic synthesis. While often used for cross-coupling reactions to functionalize a pre-existing quinoline ring, it can also play a role in its formation. For instance, Pd(OAc)₂ has been used as an assistant in certain nitration reactions of quinoline derivatives. rsc.org

Organocatalysis : Organocatalysis has emerged as a green alternative to metal-based catalysts, avoiding the issues of metal toxicity and cost. nih.govresearchgate.net The Friedländer synthesis, a classic method for quinoline construction, has been successfully adapted using organocatalysts. For example, chiral phosphoric acids have been used to catalyze an atroposelective Friedländer heteroannulation, producing axially chiral quinolines with high enantioselectivity. acs.org L-proline has also been shown to be an efficient organocatalyst for the synthesis of quinoline derivatives in aqueous media. researchgate.net

Table 3: Examples of Advanced Catalytic Methods in Quinoline Synthesis

Catalyst Type Catalyst Example Reaction Type Key Features Reference(s)
Transition Metal [RhCp*Cl₂]₂ C-H Amination/Annulation Modular, high regioselectivity, mild conditions. thieme-connect.com
Transition Metal Rh(II)acetate/TPPTS Reaction of anilines and allyl alcohols Recyclable catalyst, performed in aqueous medium. rsc.org
Organocatalyst Chiral Phosphoric Acid Atroposelective Friedländer Annulation High enantioselectivity (up to 97% ee). acs.org
Organocatalyst L-proline Three-component condensation Efficient, uses aqueous media. researchgate.net

Green chemistry principles aim to reduce waste, minimize energy consumption, and use renewable resources in chemical synthesis. tandfonline.com

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times, increase yields, and enhance product purity compared to conventional heating. researchgate.neteurekaselect.com Numerous quinoline syntheses, including the Friedländer and Skraup reactions, have been adapted to use microwave heating, often in conjunction with solvent-free conditions or green solvents like water. tandfonline.comcore.ac.ukrsc.org

Solvent-Free Reactions : Performing reactions without a solvent minimizes waste and simplifies product purification. Several protocols for quinoline synthesis have been developed under solvent-free conditions, frequently assisted by microwave irradiation or using solid-supported catalysts. core.ac.ukresearchgate.nettandfonline.comuss.cl

Aqueous Media Reactions : Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. eurekalert.org The unique properties of water can also enhance reaction rates and selectivity. eurekalert.org Various catalytic systems, such as PEG-SO₃H and L-proline, have been successfully employed for quinoline synthesis in aqueous media. researchgate.netias.ac.in

Biocatalytic Methods : The use of enzymes (biocatalysis) offers a highly sustainable route to quinolines under mild conditions with excellent selectivity. mdpi.com For example, monoamine oxidase has been used for the oxidative dehydroaromatization of 1,2,3,4-tetrahydroquinolines to produce quinolines. rsc.org Another approach uses α-chymotrypsin to catalyze the Friedländer condensation in an ionic liquid aqueous solution, demonstrating the synergy between different green chemistry techniques. mdpi.com

Table 4: Overview of Green Chemistry Approaches for Quinoline Synthesis

Green Approach Catalyst/Conditions Key Advantages Reference(s)
Microwave-Assisted Montmorillonite K-10 Rapid (10 min), high yields (72-96%). tandfonline.com
Solvent-Free SnCl₂·2H₂O / Microwave No solvent or catalyst needed, good yields. core.ac.uk
Aqueous Media PEG-SO₃H Environmentally benign solvent, high yields (75-95%), simple filtration. ias.ac.in
Biocatalytic Monoamine Oxidase Mild conditions, uses molecular oxygen as oxidant, high atom economy. rsc.org
Biocatalytic α-Chymotrypsin in Ionic Liquid Eco-friendly, high yields, reduced enzyme loading. mdpi.com

One-Pot and Multi-Component Reaction Design for Structural Complexity

One-pot and multi-component reactions (MCRs) are highly efficient synthetic strategies where multiple chemical transformations are carried out in a single reaction vessel. These approaches are prized for their ability to construct complex molecules from simple starting materials in a convergent manner, saving time, resources, and reducing waste. rsc.org MCRs allow for the generation of structural diversity by varying the individual components, making them ideal for creating libraries of functionalized quinolines. rsc.org

Several MCRs have been developed for quinoline synthesis. The Povarov reaction, for instance, is a classic MCR that involves the acid-catalyzed interaction of anilines, aldehydes, and activated alkenes to produce tetrahydroquinolines, which can then be oxidized to the corresponding quinolines. beilstein-journals.org The versatility of MCRs enables the synthesis of highly functionalized quinoline scaffolds, including 4-hydroxyquinoline derivatives, in a single step. rsc.orgrsc.org For example, a microwave-assisted, catalyst-free, three-component reaction using a quinoline-3-carbaldehyde, malononitrile, and an ammonium (B1175870) salt in water has been reported to produce highly functionalized (4-hydroxy)quinolines in excellent yields. rsc.orgrsc.org

Another powerful example is the one-pot, four-component synthesis of novel 4H-pyrano[2,3-b]quinoline derivatives. nih.gov This reaction utilizes 2-chloroquinoline-3-carbaldehydes, 1,3-dicarbonyl compounds, ethyl acetoacetate, and hydrazine (B178648) hydrate (B1144303) in the presence of an organocatalyst like DABCO. nih.gov Such methods highlight the capacity of MCRs to rapidly build intricate polycyclic systems that would otherwise require lengthy, multi-step syntheses. The ability to incorporate diverse building blocks makes these reactions a powerful tool for generating analogues of complex targets like this compound.

Table 1: Examples of Multi-Component Reactions for Quinoline Analogue Synthesis

Reaction Type Components Catalyst/Conditions Product Type Reference
Three-Component Phenylacetylene, 4-Aminofluorescein, Aromatic Aldehydes CuCl, THF Substituted Quinolines austinpublishinggroup.com
Three-Component 4-Oxo-1,4-(4-hydroxy)quinoline-3-carbaldehyde, Malononitrile, Water Microwave, 50°C, Catalyst-free (4-Hydroxy)quinoline derivative rsc.org

| Four-Component | 2-Chloroquinoline-3-carbaldehydes, Dimedone, Ethyl acetoacetate, Hydrazine hydrate | DABCO, Ethanol | 4H-Pyrano[2,3-b]quinolone | nih.gov |

Superacid-Promoted Synthetic Routes for Quinoline Derivatives

Superacids, which are acids with a higher acidity than 100% sulfuric acid, offer a unique and powerful medium for promoting challenging chemical reactions. In quinoline synthesis, superacids like trifluoromethanesulfonic acid (triflic acid, CF₃SO₃H) can facilitate cyclization reactions that are otherwise difficult to achieve. nih.gov

Research has shown that vinylogous imines, prepared from anilines and cinnamaldehydes, react in superacidic media to yield quinolines and related heterocyclic compounds. nih.govnih.gov The proposed mechanism involves the formation of dicationic, superelectrophilic intermediates. nih.govresearchgate.net These highly reactive species readily undergo cyclization. nih.gov Subsequent aromatization of the newly formed ring is thought to occur through the superacid-promoted elimination of a stable molecule, such as benzene. nih.govnih.gov

This methodology, developed by Klumpp and co-workers, demonstrates high efficiency for producing polysubstituted quinolines. mdpi.com For example, using triflic acid as the superacid, a quinoline product was isolated in 95% yield at 80°C, whereas weaker acids like sulfuric acid gave only trace amounts of the product under similar conditions. nih.gov It is noteworthy that these reactions can require a large excess of the superacid to proceed efficiently. nih.gov Superacidic conditions have also been successfully employed for the cyclization of activated anthranilonitriles to furnish 4-aminoquinoline (B48711) derivatives. acs.orgorganic-chemistry.org This approach underscores the capability of superacids to drive the formation of the quinoline core, providing a potent route for the synthesis of complex derivatives.

Table 2: Superacid-Promoted Synthesis of Quinoline Derivatives

Substrate Superacid Conditions Product Yield Reference
Vinylogous imine Triflic Acid (CF₃SO₃H) 80°C Quinoline 95% nih.gov
Activated Anthranilonitrile Triflic Acid (CF₃SO₃H) - Ethyl 4-aminoquinoline-3-carboxylate - organic-chemistry.org

Mechanistic Investigations of Reactions Involving 5 Bromo 3 Nitroquinolin 4 Ol

Elucidation of Reaction Pathways in Quinolone Formation

The synthesis of the quinolin-4-one core, the tautomeric form of quinolin-4-ol, can be achieved through several established pathways. These methods typically involve the cyclization of substituted anilines. For a molecule like 5-bromo-3-nitroquinolin-4-ol, the starting materials and reaction conditions are chosen to control the regiochemistry of the final product.

Classic methods for quinolone synthesis include the Gould-Jacobs reaction and the Conrad-Limpach synthesis. The Gould-Jacobs reaction, for instance, involves the reaction of an aniline (B41778) derivative with an alkoxymethylenemalonate followed by thermal cyclization. Heating at high temperatures leads to the formation of a 4-quinolone. mdpi.com The specific precursors for this compound would be a suitably substituted aniline, which undergoes condensation and subsequent intramolecular cyclization to yield the quinolone ring system. mdpi.commdpi.com

Modern approaches also utilize transition-metal-catalyzed reactions, which can offer milder conditions and broader substrate scope. mdpi.comresearchgate.net Regardless of the specific synthetic route, the mechanism involves the formation of key C-N and C-C bonds to construct the heterocyclic ring, with the final arrangement of the bromo and nitro substituents being determined by the structure of the initial aniline precursor.

Table 1: Comparison of General Quinolone Synthesis Pathways
Reaction NameKey PrecursorsGeneral Mechanism StepTypical Conditions
Gould-Jacobs ReactionAniline, AlkoxymethylenemalonateThermal CyclizationHigh Temperature (e.g., 250 °C)
Conrad-Limpach SynthesisAniline, β-ketoesterAcid-catalyzed CyclizationAcidic, High Temperature
Palladium-Catalyzed Carbonylation2-Iodoaniline, Terminal AlkyneSonogashira Carbonylation & CyclizationPd Catalyst, CO gas

Studies on Nucleophilic Aromatic Substitution of Hydrogen (SNArH) in Nitroquinolines

The presence of a nitro group makes the quinoline (B57606) ring electron-deficient and activates it towards nucleophilic attack. nih.gov This enables a specific type of reaction known as Vicarious Nucleophilic Substitution of Hydrogen (VNS or SNArH), where a hydrogen atom on the aromatic ring is replaced by a nucleophile. nih.govresearchgate.net This reaction is distinct from traditional SNAr, where a leaving group like a halogen is displaced.

In nitroquinolines, the nitro group strongly activates the ortho and para positions for nucleophilic attack. nih.gov The mechanism involves the initial addition of a nucleophile to an electron-deficient carbon atom, forming a negatively charged intermediate known as a σH-adduct or Meisenheimer complex. nih.govresearchgate.net This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro group. nih.gov To restore aromaticity, the complex must lose a hydride ion. This is typically achieved through oxidation, either by an external oxidizing agent or sometimes by the nitro group itself. nih.govresearchgate.net The VNS reaction is often faster than the substitution of a halogen, providing a direct method for C-H functionalization. nih.gov

Influence of Bromine and Nitro Substituents on Reaction Kinetics and Selectivity

The bromine and nitro substituents on the quinoline ring have a profound influence on the molecule's reactivity, kinetics, and the regioselectivity of its reactions.

Nitro Group (at C-3): As a powerful electron-withdrawing group, the nitro group deactivates the entire ring system towards electrophilic aromatic substitution. Conversely, it strongly activates the ring for nucleophilic aromatic substitution. nih.govnih.gov Its presence at the C-3 position particularly activates the C-2 and C-4 positions of the pyridine (B92270) ring. It also significantly reduces the electron density across the entire quinoline scaffold, facilitating reactions with nucleophiles. nih.gov

Bromo Group (at C-5): The bromine atom is an electronegative halogen that withdraws electron density through the inductive effect, further deactivating the ring towards electrophilic attack. In nucleophilic substitution reactions, the bromo group itself can act as a leaving group. The presence of the activating nitro group on the same ring system enhances the potential for the bromine at C-5 to be displaced via a standard SNAr mechanism, provided a strong nucleophile is used. nih.gov

The combined electronic effects of these two groups dictate the most likely sites for nucleophilic attack. The nitro group's activation generally directs incoming nucleophiles to positions ortho or para to it. This electronic guidance is a key factor in determining the selectivity of derivatization reactions. nih.goviust.ac.ir

Table 2: Influence of Substituents on Quinoline Reactivity
SubstituentPositionElectronic EffectImpact on Nucleophilic SubstitutionImpact on Electrophilic Substitution
Nitro (-NO2)C-3Strongly electron-withdrawing (resonance and inductive)Strongly activating, especially at C-2 and C-4Strongly deactivating
Bromo (-Br)C-5Electron-withdrawing (inductive), weakly deactivatingCan act as a leaving group (SNAr); ring deactivation is secondary to the nitro group's activationDeactivating

Intermediates and Transition States in Derivatization Reactions

The derivatization of this compound proceeds through various intermediates and transition states depending on the reaction type. In nucleophilic aromatic substitution reactions (both SNAr and SNArH), the key intermediate is the Meisenheimer complex. nih.gov

The formation of this σ-adduct is a rapid and reversible step where the nucleophile adds to the electron-deficient ring. nih.govresearchgate.net The structure of this intermediate is non-aromatic, with the negative charge delocalized across the ring and, most importantly, onto the oxygen atoms of the nitro group. The stability of this complex is a critical factor in the reaction's feasibility. The transition state leading to this intermediate involves the approach of the nucleophile and the beginning of C-Nu bond formation, with a corresponding rehybridization of the attacked carbon from sp2 to sp3. The subsequent step, the rearomatization of the ring by expulsion of either a leaving group (like bromide in SNAr) or a hydride (in SNArH), is often the rate-determining step.

Tautomeric Equilibria and their Impact on Reaction Mechanisms

A critical aspect of the chemistry of this compound is its existence in a tautomeric equilibrium with its keto form, 5-bromo-3-nitro-1H-quinolin-4-one. The position of this equilibrium can be influenced by factors such as the solvent, pH, and temperature.

This tautomerism has a profound impact on reaction mechanisms because the two forms present different reactive sites:

Quinolin-4-ol form (enol): This tautomer has a nucleophilic hydroxyl group. It can undergo O-alkylation or O-acylation reactions with suitable electrophiles.

Quinolin-4-one form (keto): This tautomer possesses an acidic N-H proton and a carbonyl group. It can be deprotonated to form an ambidentate anion, which can then react with electrophiles at either the nitrogen (N-alkylation) or the oxygen (O-alkylation). The outcome often depends on the reaction conditions (e.g., choice of base, solvent, and electrophile).

The regioselectivity of reactions such as alkylation is therefore directly linked to the tautomeric form that is favored or the relative nucleophilicity of the N vs. O atoms in the resulting anion. Understanding this equilibrium is essential for controlling the outcome of derivatization reactions and predicting the final product structure.

Structural Characterization and Elucidation of 5 Bromo 3 Nitroquinolin 4 Ol and Its Derivatives

Advanced Spectroscopic Analysis for Structure Determination

Spectroscopic techniques are indispensable for elucidating the molecular framework of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms, the nature of functional groups, and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular skeleton.

For a compound like 5-bromo-3-nitroquinolin-4-ol, the ¹H NMR spectrum would reveal distinct signals for each unique proton in the molecule. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons on the quinoline (B57606) ring would typically resonate in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The position of the bromine and nitro groups would further influence the precise chemical shifts of the adjacent protons. The hydroxyl proton (-OH) would likely appear as a broad singlet, with its chemical shift being concentration and solvent-dependent.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in the ¹³C spectrum are indicative of the carbon's hybridization and the nature of the atoms attached to it. For example, the carbonyl carbon (C=O) in the quinolin-4-one tautomer would be expected to appear significantly downfield (δ > 160 ppm). Aromatic carbons would resonate in the approximate range of δ 110-160 ppm.

Coupling constants (J) , which arise from the interaction of neighboring nuclear spins, provide valuable information about the connectivity of atoms. In the ¹H NMR spectrum, the splitting pattern of a signal (e.g., singlet, doublet, triplet) reveals the number of adjacent protons. For instance, the coupling between adjacent aromatic protons can help in assigning their relative positions on the quinoline ring.

Two-dimensional (2D) NMR techniques are crucial for establishing the complete connectivity of the molecule.

COSY (Correlation Spectroscopy) identifies proton-proton couplings, allowing for the tracing of proton networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons (typically over two or three bonds), which is instrumental in piecing together the entire molecular structure, including the placement of substituents on the quinoline core.

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
CH₃2.31 (s, 3H)12.90
CH₃2.81 (s, 3H)24.39
Aromatic H7.33-7.42 (m, 2H)113.33 (d, J = 19.2 Hz)
Aromatic H7.46-7.53 (m, 1H)116.55 (d, J = 4.8 Hz)
Aromatic H7.56-7.62 (m, 2H)123.17
Aromatic H8.21-8.32 (m, 2H)123.41 (d, J = 2.5 Hz)
Aromatic C126.10 (d, J = 8.2 Hz)
Aromatic C126.61
Aromatic C129.40 (2C)
Aromatic C131.83 (2C)
Aromatic C137.55 (d, J = 12.2 Hz)
Aromatic C141.09
Aromatic C151.50 (d, J = 4.6 Hz)
C-F157.76 (d, J = 256.0 Hz)
C=O160.85
C=O162.94

This data is for 8-fluoro-2,3-dimethylquinolin-4-yl 4-chlorobenzoate (B1228818) and is presented for illustrative purposes. mdpi.com

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₉H₅BrN₂O₃), HRMS would provide a highly accurate mass measurement, confirming the elemental composition.

Beyond molecular formula determination, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The masses of these fragments provide clues about the molecule's structure. For aromatic nitro compounds, common fragmentation pathways include the loss of NO₂ and NO. The presence of a bromine atom would be indicated by a characteristic isotopic pattern in the mass spectrum, as bromine has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, leading to two peaks of similar intensity separated by two mass units. While a detailed fragmentation analysis for this compound is not available, general principles of fragmentation for related compounds suggest that initial loss of the nitro group followed by fragmentation of the quinoline ring would be expected. miamioh.edursc.org

The PubChem database provides predicted mass spectrometry data for this compound, which can be a useful reference. uni.lu

Adduct m/z (Predicted)
[M+H]⁺268.95564
[M+Na]⁺290.93758
[M-H]⁻266.94108
[M]⁺267.94781

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques are based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

For this compound, the FT-IR and FT-Raman spectra would exhibit characteristic absorption bands for its key functional groups:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl group.

C=O stretching: A strong absorption band between 1650 and 1700 cm⁻¹ would be indicative of the carbonyl group in the quinolin-4-one tautomer.

N-O stretching: The nitro group would give rise to two characteristic stretching vibrations, an asymmetric stretch typically in the range of 1500-1570 cm⁻¹ and a symmetric stretch between 1300 and 1370 cm⁻¹.

C=C and C=N stretching: Vibrations associated with the aromatic quinoline ring would appear in the 1400-1600 cm⁻¹ region.

C-Br stretching: The carbon-bromine bond would exhibit a stretching vibration in the fingerprint region of the spectrum, typically below 700 cm⁻¹.

The following table presents typical vibrational frequencies for functional groups found in related quinoline derivatives. nih.govmdpi.com

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
O-HStretching3200-3600 (broad)
C-H (aromatic)Stretching3000-3100
C=OStretching1650-1700
C=C/C=N (aromatic)Stretching1400-1600
N-O (asymmetric)Stretching1500-1570
N-O (symmetric)Stretching1300-1370
C-BrStretching< 700

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The wavelength of maximum absorbance (λ_max) is related to the extent of conjugation in the molecule.

The quinoline ring system in this compound is a conjugated system, and it is expected to show strong UV absorption. The presence of the nitro group, which is a chromophore, will likely cause a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted quinolin-4-ol. The absorption spectrum of nitroaromatic compounds can be complex, often showing multiple absorption bands. nih.goviu.edu The analysis of the UV-Vis spectrum can provide insights into the extent of π-electron delocalization in the molecule. For example, 3-nitrophenol, a related nitroaromatic compound, exhibits a second λ_max at 340 nm, with the absorption band extending into the visible region, resulting in a pale yellow color. docbrown.info

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide a wealth of information about the structure of a molecule in solution, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

A successful X-ray crystallographic analysis of this compound would provide a wealth of structural information, including:

Precise bond lengths and bond angles: These parameters would confirm the connectivity of atoms and provide insights into the nature of the chemical bonds (e.g., single, double, aromatic).

Molecular conformation: The analysis would reveal the preferred three-dimensional shape of the molecule in the crystal.

Intermolecular interactions: X-ray crystallography can identify and characterize non-covalent interactions such as hydrogen bonding and π-π stacking, which govern how the molecules pack in the crystal lattice.

While a crystal structure for this compound is not publicly available, studies on other functionalized quinoline derivatives have provided detailed insights into their solid-state structures, confirming the planarity of the quinoline ring and revealing various intermolecular packing motifs. researchgate.net

Analysis of Intermolecular Interactions: Hydrogen Bonding, π-π Stacking, and Halogen Bonding

The molecular structure of this compound, featuring a hydroxyl group, a nitro group, a bromine atom, and an aromatic quinoline core, provides a rich landscape for a variety of intermolecular interactions. These forces, though weaker than covalent bonds, are crucial in governing the three-dimensional arrangement of molecules within a crystal.

Hydrogen Bonding: The presence of the 4-hydroxyl group (a strong hydrogen bond donor) and the nitro group and quinoline nitrogen (hydrogen bond acceptors) suggests that hydrogen bonding would be a dominant interaction in the crystal lattice of this compound. In similar structures, extensive networks of intermolecular hydrogen bonds are commonly observed. For instance, in related quinolinone structures, the hydroxyl group often forms strong intramolecular hydrogen bonds with an adjacent carbonyl group. mdpi.com In the case of this compound, intermolecular hydrogen bonds between the hydroxyl group of one molecule and the nitro group or the heterocyclic nitrogen of a neighboring molecule are highly probable. These interactions play a significant role in the formation of stable, ordered crystalline solids.

Halogen Bonding: The bromine atom at the 5-position introduces the possibility of halogen bonding. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a nitrogen or oxygen atom. rsc.orgnih.gov In the context of this compound, the bromine atom could potentially form halogen bonds with the nitro group's oxygen atoms or the quinoline's nitrogen atom on an adjacent molecule. The strength of such interactions can be influenced by the electronic environment of both the halogen bond donor and acceptor. acs.org

A hypothetical representation of these interactions is summarized in the table below:

Interaction TypePotential DonorPotential AcceptorExpected Role in Crystal Structure
Hydrogen Bonding4-Hydroxyl group (-OH)Nitro group (-NO2), Quinoline Nitrogen (N)Formation of chains or sheets, primary driver of molecular recognition.
π-π StackingQuinoline aromatic systemQuinoline aromatic system of adjacent moleculeStabilization of the crystal lattice through columnar or layered arrangements.
Halogen BondingBromine atom (-Br)Nitro group (-NO2), Quinoline Nitrogen (N)Directional control of molecular assembly, contributing to specific packing motifs.

Crystal Packing and Supramolecular Architecture

The hydrogen bonding network would likely form the primary framework of the supramolecular assembly, creating robust synthons that are then further organized by weaker interactions. For example, hydrogen-bonded molecular chains or sheets could be arranged in a parallel fashion, stabilized by π-π stacking between the quinoline rings of adjacent layers. Halogen bonds, if present, would provide further directional specificity to the packing, potentially influencing the alignment of molecules and the resulting crystal symmetry.

In many quinoline-based structures, these interactions lead to the formation of higher-dimensional networks. rsc.org For instance, one-dimensional chains formed through hydrogen bonding can be linked into two-dimensional layers via π-π stacking. These layers can then stack upon one another, held together by weaker van der Waals forces, to build the complete three-dimensional crystal lattice. The specific arrangement would determine key physical properties of the solid, such as its melting point, solubility, and density. Without experimental crystallographic data, the precise details of the unit cell, space group, and the exact supramolecular motifs for this compound remain speculative.

Computational and Theoretical Studies on 5 Bromo 3 Nitroquinolin 4 Ol

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Unfortunately, without dedicated research on 5-bromo-3-nitroquinolin-4-ol, it is not possible to provide the detailed findings, data tables, and in-depth discussion required for each of these sections. The scientific community has yet to publish a comprehensive computational investigation of this particular molecule.

Theoretical Insights into Reaction Energetics and Mechanisms

Computational chemistry, particularly through the application of quantum chemical methods like Density Functional Theory (DFT), offers a powerful lens through which to examine the intricacies of chemical reactions at a molecular level. These theoretical approaches allow for the detailed exploration of reaction mechanisms, the identification of transient intermediates and transition states, and the quantification of the energetic barriers that govern reaction rates. For a molecule such as this compound, computational studies could provide invaluable insights into its reactivity, formation pathways, and potential transformations.

However, a comprehensive review of publicly available scientific literature reveals a significant gap in research specifically dedicated to the theoretical investigation of reaction energetics and mechanisms for this compound. While computational studies have been applied to a wide array of quinoline (B57606) derivatives to understand their electronic properties, reactivity, and potential as pharmacological agents, specific and detailed analyses of the reaction pathways involving this compound are not readily found in the accessed literature.

In the absence of direct research, a general understanding of the types of theoretical insights that could be gained for this compound can be extrapolated from studies on related molecules. For instance, DFT calculations are frequently employed to model the thermodynamics and kinetics of synthetic routes to substituted quinolines. Such studies typically involve:

Mapping Potential Energy Surfaces: Identifying the lowest energy pathways from reactants to products.

Locating Transition States: Determining the geometry and energy of the highest point along the reaction coordinate, which corresponds to the activation energy.

These computational approaches could be hypothetically applied to understand the synthesis of this compound, for example, by elucidating the mechanism of nitration and bromination of a quinolin-4-ol precursor. Such a study would likely involve the calculation of activation energies for electrophilic attack at various positions on the quinoline ring, providing a theoretical rationale for the observed regioselectivity.

Table 1: Hypothetical Data Table for a Theoretical Reaction Study

Reaction StepReactant(s)Product(s)Activation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)
Nitration5-bromoquinolin-4-ol (B1343798)This compoundData not availableData not available
Bromination3-nitroquinolin-4-ol (B21240)This compoundData not availableData not available

It is crucial to emphasize that the data in the table above is purely illustrative of the types of information that would be generated from a dedicated computational study and is not based on actual published research for this compound. The absence of specific studies underscores a potential area for future research, where the application of established computational methodologies could significantly enhance the understanding of the chemical behavior of this particular compound.

Chemical Reactivity and Derivatization of 5 Bromo 3 Nitroquinolin 4 Ol

Substitution Reactions at the Bromo and Hydroxyl Positions

The hydroxyl group at the C4-position imparts a phenolic character to the molecule, suggesting its potential for O-alkylation and O-acylation reactions. These transformations would yield ethers and esters, respectively, allowing for the introduction of a wide range of functional groups. The acidity of the hydroxyl proton would also allow for deprotonation to form a phenoxide, which would be a more potent nucleophile for such reactions.

Table 1: Potential Substitution Reactions

Position Reaction Type Potential Reagents Potential Products
C5-Bromo Nucleophilic Aromatic Substitution Amines, Alkoxides, Thiolates 5-Amino, 5-Alkoxy, 5-Thioether derivatives
C4-Hydroxyl O-Alkylation Alkyl halides, Sulfates 4-Alkoxyquinolines

Transformations of the Nitro Group (e.g., Reduction to Amino Group)

The nitro group at the C3-position is a versatile functional group that can undergo several key transformations, most notably reduction to an amino group. The resulting 3-amino-5-bromoquinolin-4-ol would be a valuable intermediate for further derivatization, such as amide bond formation or diazotization reactions.

A variety of reducing agents are commonly employed for the reduction of aromatic nitro groups, and the choice of reagent can sometimes allow for the selective formation of intermediate oxidation states, such as nitroso or hydroxylamino derivatives. Common methods include catalytic hydrogenation (e.g., using Pd/C and H₂) or the use of metals in acidic media (e.g., SnCl₂/HCl, Fe/HCl). The specific conditions required for the selective and high-yielding reduction of the nitro group in 5-bromo-3-nitroquinolin-4-ol would need to be determined experimentally.

Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for Scaffold Extension

The bromine atom at the C5-position makes this compound an ideal candidate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling significant extension of the molecular scaffold.

The Suzuki-Miyaura coupling, which utilizes boronic acids or their esters, could be employed to introduce new aryl or heteroaryl substituents at the C5-position. Similarly, the Buchwald-Hartwig amination would allow for the formation of C-N bonds, providing access to a range of 5-aminoquinoline (B19350) derivatives. Other notable cross-coupling reactions that could potentially be applied include the Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and Stille coupling (with organostannanes). The success of these reactions would be contingent on the development of suitable catalytic systems that are tolerant of the other functional groups present in the molecule.

Functional Group Interconversions and Regioselective Modifications

Beyond the primary reactions at the bromo, hydroxyl, and nitro groups, other functional group interconversions and regioselective modifications could be envisaged. For instance, the quinoline (B57606) nitrogen atom could potentially be N-alkylated or N-oxidized, which would modulate the electronic properties of the entire ring system.

Regioselectivity will be a key consideration in the design of synthetic routes involving this compound. The electronic nature of the existing substituents will direct the reactivity of the quinoline core towards further electrophilic or nucleophilic attack. For example, the electron-withdrawing nitro group deactivates the pyridine (B92270) ring towards electrophilic substitution, while the hydroxyl group activates the carbocyclic ring.

Design and Synthesis of Novel Analogues with Specific Substituent Patterns

The derivatization of this compound opens the door to the design and synthesis of a vast array of novel analogues with specific substituent patterns. By systematically varying the substituents at the C3, C4, and C5 positions, a chemical library could be generated for screening in various applications. For instance, the introduction of different aryl groups at the C5-position via Suzuki-Miyaura coupling could lead to compounds with interesting photophysical or biological properties. The modification of the amino group, obtained from the reduction of the nitro group, could be used to attach pharmacophores or linkers for conjugation to other molecules. The strategic combination of the reactions discussed above would provide a powerful platform for the creation of a diverse set of quinoline-based compounds for further scientific investigation.

Table 2: Key Compound Names Mentioned

Compound Name
This compound

Role of 5 Bromo 3 Nitroquinolin 4 Ol As a Synthetic Intermediate

Precursor in the Synthesis of Complex Poly-Substituted Quinolone Architectures

The inherent reactivity of 5-bromo-3-nitroquinolin-4-ol makes it a promising starting material for the synthesis of intricately substituted quinolone derivatives. The bromine atom at the C5-position and the nitro group at the C3-position are key handles for a variety of chemical transformations.

The bromo substituent is particularly amenable to palladium-catalyzed cross-coupling reactions. For instance, Suzuki, Stille, and Sonogashira couplings could be employed to introduce a wide range of aryl, heteroaryl, vinyl, or alkynyl groups at the C5-position. Such modifications are crucial for tuning the electronic and steric properties of the resulting quinolone derivatives, which can have a profound impact on their biological activity.

Simultaneously, the nitro group at the C3-position can be chemically manipulated to introduce further diversity. Reduction of the nitro group to an amine would provide a nucleophilic center, enabling the introduction of various substituents through acylation, alkylation, or sulfonylation reactions. The resulting 3-aminoquinolone scaffold is a common motif in many biologically active compounds.

Table 1: Potential Cross-Coupling Reactions at the C5-Position of this compound

Cross-Coupling ReactionReagents and Conditions (Hypothetical)Potential Substituent Introduced
Suzuki CouplingArylboronic acid, Pd(PPh₃)₄, base (e.g., K₂CO₃), solvent (e.g., Toluene/H₂O)Aryl, Heteroaryl
Stille CouplingOrganostannane, Pd(PPh₃)₄, solvent (e.g., Toluene)Alkyl, Vinyl, Aryl
Sonogashira CouplingTerminal alkyne, Pd(PPh₃)₄, CuI, base (e.g., Et₃N), solvent (e.g., THF)Alkynyl
Buchwald-Hartwig AminationAmine, Pd catalyst, ligand, base (e.g., NaOtBu), solvent (e.g., Toluene)Amino

This table represents hypothetical applications based on known reactivity of similar bromo-substituted aromatic systems.

Building Block for Heterocyclic Chemistry and Scaffold Diversification

Beyond the modification of the quinolone core itself, this compound can serve as a foundational building block for the construction of more complex, fused heterocyclic systems. The presence of multiple reactive sites allows for sequential and regioselective reactions to build new rings onto the quinolone framework.

For example, the reduction of the nitro group to an amine, followed by reaction with a suitable bifunctional electrophile, could lead to the formation of a new heterocyclic ring fused at the C2 and C3 positions. Depending on the electrophile used, this could result in the synthesis of novel quinolino-fused pyrazoles, isoxazoles, or pyrimidines.

Furthermore, the hydroxyl group at the C4-position can be utilized in cyclization reactions. After appropriate functionalization of the C3 or C5 positions, intramolecular condensation or etherification reactions could be envisioned to form furan- or pyran-fused quinolone systems. This scaffold-hopping approach is a powerful strategy in drug discovery for exploring new chemical space and identifying novel bioactive compounds.

Strategic Intermediate for the Introduction of Diverse Functional Groups

The strategic placement of the bromo and nitro groups on the quinolone ring of this compound allows for the selective introduction of a wide variety of functional groups, thereby enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

The reactivity of the bromine atom towards nucleophilic aromatic substitution (SNA) reactions, particularly when activated by the electron-withdrawing nitro group, provides a direct route to introduce oxygen, nitrogen, and sulfur nucleophiles at the C5-position. This could include the synthesis of alkoxy, aryloxy, amino, and thioether derivatives.

The nitro group, as mentioned earlier, is a versatile precursor to an amino group. This amino functionality can be further diazotized and subjected to Sandmeyer-type reactions, allowing for the introduction of a wide range of substituents at the C3-position, including halogens, cyano, and hydroxyl groups.

Table 2: Potential Functional Group Interconversions of this compound

PositionInitial Functional GroupTransformationReagents and Conditions (Hypothetical)Resulting Functional Group
C5BromoNucleophilic Aromatic SubstitutionNaOR, heatAlkoxy
C5BromoNucleophilic Aromatic SubstitutionRSH, baseThioether
C3NitroReductionFe/HCl or H₂, Pd/CAmino
C3Amino (from Nitro)Diazotization/Sandmeyer1. NaNO₂, HCl; 2. CuX (X=Cl, Br, CN)Halogen, Cyano

This table represents hypothetical applications based on known reactivity of nitro- and bromo-substituted aromatic systems.

Investigation of Biological Activity and Molecular Interactions in Vitro and in Silico

Studies on Enzyme Inhibition Profiles (e.g., Kinases, other relevant enzymes)

The quinoline (B57606) scaffold is a well-established pharmacophore in the development of enzyme inhibitors, particularly protein kinase inhibitors. Although specific inhibitory data for 5-bromo-3-nitroquinolin-4-ol is not documented, the structural features of the molecule—a halogenated and nitrated quinolin-4-one core—suggest potential interactions with various enzyme active sites.

Research on related quinoline derivatives indicates that substitutions on the quinoline ring significantly influence kinase inhibitory activity. For instance, various substituted quinolines have been explored as inhibitors of receptor tyrosine kinases like EGFR and VEGFR, which are crucial in cancer signaling pathways. The presence of a bromine atom and a nitro group can modulate the electronic and steric properties of the molecule, potentially enhancing its binding affinity to specific enzyme targets. Halogen atoms can form halogen bonds with protein residues, a type of interaction increasingly recognized for its importance in ligand-receptor binding.

The 4-ol (or its tautomeric 4-one) moiety is also a key feature. Quinolin-4-one derivatives have been investigated as inhibitors for a range of enzymes beyond kinases. For example, certain quinolone structures are known to inhibit topoisomerase and HIV reverse transcriptase. The specific combination of substituents in this compound would likely result in a unique enzyme inhibition profile that would require experimental validation through in vitro screening against a panel of relevant enzymes.

Analysis of Cellular Responses in Specific In Vitro Models (e.g., antiproliferative effects in cell lines)

The antiproliferative activity of quinoline derivatives has been extensively studied, with many compounds demonstrating potent cytotoxicity against various cancer cell lines. The presence of both a bromine atom and a nitro group on the quinoline ring is a common feature in compounds with significant anticancer activity.

For example, studies on related bromo-nitro quinolines have shown notable antiproliferative effects. 6-Bromo-5-nitroquinoline has demonstrated significant antiproliferative and apoptotic effects in various cancer cell lines nih.gov. This suggests that this compound could exhibit similar cytotoxic properties. The position of these substituents is critical and influences the biological activity.

The anticipated antiproliferative activity of this compound would warrant investigation across a panel of human cancer cell lines to determine its potency and selectivity. Key parameters to be determined would include the half-maximal inhibitory concentration (IC50) in various cell lines.

To illustrate the potential antiproliferative activity, the table below presents data for a related bromo-nitro quinoline derivative against several cancer cell lines.

Table 1: Antiproliferative Activity of a Related Compound (6-Bromo-5-nitroquinoline)

Cell Line Cancer Type IC50 (µM)
C6 Rat Glioblastoma Data not specified
HeLa Human Cervical Cancer Data not specified

Computational Molecular Docking and Dynamics Simulations for Receptor Binding Predictions

In the absence of experimental data, computational methods such as molecular docking and molecular dynamics simulations are invaluable tools for predicting the potential biological targets of this compound and elucidating its binding modes.

Molecular docking studies on various quinoline derivatives have successfully predicted their binding affinities and interactions with the active sites of enzymes like kinases and HIV reverse transcriptase. For this compound, docking simulations could be performed against a library of known drug targets to identify potential receptors. The quinolin-4-ol core can act as a scaffold for hydrogen bonding interactions with key amino acid residues in an enzyme's active site. The 5-bromo substituent could engage in hydrophobic and halogen bonding interactions, while the 3-nitro group could form hydrogen bonds or electrostatic interactions.

Molecular dynamics simulations could further refine the docking predictions by simulating the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the binding and the conformational changes that may occur. These in silico studies would be instrumental in prioritizing potential biological targets for subsequent experimental validation.

Structure-Activity Relationship (SAR) Studies of Derivatized Analogues at the Molecular Level

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring system. Structure-activity relationship (SAR) studies of analogous compounds provide valuable insights into how modifications to the this compound structure might impact its biological profile.

Based on the literature for related compounds, several SAR trends can be hypothesized:

The Quinoline Core : This bicyclic system serves as a critical scaffold for orienting the functional groups in three-dimensional space to interact with biological targets.

The 5-Bromo Group : Halogenation at this position can enhance lipophilicity, potentially improving cell membrane permeability. Furthermore, the bromine atom can participate in halogen bonding, which can contribute significantly to binding affinity and selectivity for specific protein targets. The position and nature of the halogen are crucial; for example, different bromo-substituted quinolines exhibit varying degrees of activity.

The 4-ol/-one Group : The hydroxyl group at the C4 position (which exists in tautomeric equilibrium with a keto group) is a key feature for interaction with many enzymes. It can act as both a hydrogen bond donor and acceptor, forming crucial interactions within a binding pocket.

Derivatization of this compound at these positions would be a logical next step in a medicinal chemistry campaign. For instance, replacing the bromo with other halogens or small alkyl groups, modifying the nitro group, or esterifying/etherifying the hydroxyl group would likely lead to analogues with different potencies and selectivities, helping to build a comprehensive SAR profile.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-bromo-3-nitroquinolin-4-ol with high purity?

  • Methodological Answer : Synthesis typically involves sequential halogenation and nitration of the quinoline scaffold. Bromination at the 5-position requires careful control of reaction temperature (e.g., using HBr/H2O2 at 0–5°C) to avoid over-bromination. Subsequent nitration at the 3-position demands regioselective conditions, such as mixed acid (HNO3/H2SO4) under controlled stoichiometry. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) ensures high purity (>95%). Monitor intermediates using TLC and confirm final product via melting point and HPLC .

Q. How can spectroscopic methods (NMR, IR, MS) be optimized to characterize this compound?

  • Methodological Answer :

  • NMR : Use deuterated DMSO to resolve aromatic protons; observe deshielding effects from nitro (3-position) and bromo (5-position) groups. Compare 13C NMR shifts with computational predictions (DFT) for assignment accuracy.
  • IR : Identify nitro group vibrations (~1520 cm⁻¹, asymmetric stretch; ~1350 cm⁻¹, symmetric stretch) and phenolic O-H stretch (~3300 cm⁻¹, broad).
  • MS : High-resolution ESI-MS in negative ion mode confirms molecular ion [M-H]⁻. Fragmentation patterns should align with quinoline backbone stability. Cross-reference spectral data with NIST Chemistry WebBook for validation .

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

  • Methodological Answer : The compound is sensitive to light and moisture due to the nitro group’s electron-withdrawing effects and the phenolic O-H’s acidity. Store in amber vials under inert gas (argon) at –20°C. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products (e.g., denitration or hydrolysis). Use stabilizers like BHT (0.01% w/w) in non-polar solvents .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved for structural confirmation?

  • Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or crystallographic packing. Perform variable-temperature NMR to assess tautomeric equilibria (e.g., keto-enol shifts). Validate with X-ray crystallography for absolute configuration. For computational alignment, use solvent-corrected DFT calculations (e.g., PCM model in Gaussian 09) and compare NOESY/ROESY correlations for spatial proximity .

Q. What mechanistic insights explain unexpected byproducts during nitration of 5-bromo-quinolin-4-ol precursors?

  • Methodological Answer : Competing nitration pathways (e.g., para vs. meta attack) may occur due to steric hindrance from the bromo group. Use kinetic studies (stopped-flow UV-Vis) to track intermediate formation. Isotopic labeling (15NO3⁻) and LC-MS/MS can trace nitro group incorporation. Computational modeling (MD simulations) of transition states clarifies regioselectivity .

Q. How do pH and solvent polarity influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The phenolic O-H acts as a directing group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). At basic pH (pH >10), deprotonation enhances electron density, favoring oxidative addition. In polar aprotic solvents (DMF, DMSO), solubility improves but may reduce catalytic turnover. Optimize using Design of Experiments (DoE) to balance pH, solvent, and catalyst loading. Monitor reaction progress via in situ Raman spectroscopy .

Q. What strategies validate the biological activity of this compound derivatives against contradictory in vitro/in vivo results?

  • Methodological Answer : Address discrepancies by:

  • Profiling metabolic stability (hepatic microsome assays) to identify rapid clearance.
  • Assessing plasma protein binding (equilibrium dialysis) to explain reduced free fraction in vivo.
  • Using CRISPR-engineered cell lines to isolate target vs. off-target effects. Cross-reference with cheminformatics databases (ChEMBL, PubChem) for SAR trends .

Data Analysis & Contradiction Management

Q. How should researchers address contradictions between theoretical and experimental logP values for this compound?

  • Methodological Answer : Experimental logP (shake-flask method) may deviate from software predictions (e.g., ChemAxon) due to ionization (pKa ~8.5 for phenolic O-H). Measure logP at multiple pH levels and apply correction factors. Validate with reversed-phase HPLC retention time correlation. Use consensus models (average of ALOGPS, XLOGP3) for robustness .

Q. What statistical approaches reconcile variability in biological assay replicates involving this compound?

  • Methodological Answer : Apply mixed-effects models to account for batch-to-batch variability (e.g., compound purity, cell passage number). Use Grubbs’ test to identify outliers in dose-response curves (IC50 determinations). For high-throughput screens, employ z’-factor analysis to validate assay robustness. Publicly archive raw data in repositories like Zenodo for independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.